molecular formula C15H14ClNO4S B1417995 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid CAS No. 885269-40-9

3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid

Cat. No.: B1417995
CAS No.: 885269-40-9
M. Wt: 339.8 g/mol
InChI Key: ILVCJXYJRKJZDY-UHFFFAOYSA-N
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Description

3-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)propanoic acid is an organic compound that features a biphenyl structure with a chloro substituent and a sulfonamide group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)propanoic acid typically involves multiple steps One common approach starts with the chlorination of biphenyl to introduce the chloro substituent This is followed by sulfonation to attach the sulfonamide group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and specific reagents are often employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-[1,1’-biphenyl]-4-sulfonamide: Lacks the propanoic acid moiety.

    3-((4’-Bromo-[1,1’-biphenyl])-4-sulfonamido)propanoic acid: Contains a bromo substituent instead of chloro.

    3-((4’-Chloro-[1,1’-biphenyl])-4-amino)propanoic acid: Contains an amino group instead of sulfonamide.

Uniqueness

3-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and propanoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[4-(4-chlorophenyl)phenyl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-13-5-1-11(2-6-13)12-3-7-14(8-4-12)22(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVCJXYJRKJZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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